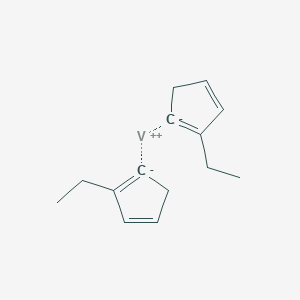
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester is an organophosphorus compound widely used in various industrial and agricultural applications. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester typically involves the reaction of diethyl phosphorodithioate with 2-(methylthio)ethyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Diethyl phosphorodithioate+2-(methylthio)ethyl chloride→Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester can be compared with other similar compounds such as:
- Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl ester
- Phosphorodithioic acid, O,O-diethyl S-(2-ethylthio)ethyl ester
- Dimethoate
Uniqueness
What sets this compound apart is its specific ester and thioether functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are desired.
Propiedades
Número CAS |
3772-46-1 |
|---|---|
Fórmula molecular |
C7H17O2PS3 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
diethoxy-(2-methylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-6-12-3/h4-7H2,1-3H3 |
Clave InChI |
ZJIYXRGCBVAJKD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)





![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)





